

2-Hydroxy-3,6-dimethylbenzaldehyde chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Hydroxy-3,6-dimethylbenzaldehyde
Cat. No.:	B112057

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **2-Hydroxy-3,6-dimethylbenzaldehyde**

Abstract: **2-Hydroxy-3,6-dimethylbenzaldehyde** is a substituted salicylaldehyde, a class of aromatic compounds that serve as pivotal intermediates in organic synthesis. The strategic placement of hydroxyl, aldehyde, and methyl functional groups on the benzene ring imparts a unique reactivity profile, making it a valuable precursor for the synthesis of complex heterocyclic systems, ligands for coordination chemistry, and molecules of pharmaceutical interest. This guide provides a comprehensive exploration of the chemical properties of **2-Hydroxy-3,6-dimethylbenzaldehyde**, focusing on its synthesis, reactivity, and spectroscopic characterization. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate its application in a laboratory setting.

Introduction and Molecular Overview

Substituted salicylaldehydes are a cornerstone of modern synthetic chemistry, widely employed as building blocks for fragrances, pharmaceuticals, and agrochemicals.^[1] **2-Hydroxy-3,6-dimethylbenzaldehyde** (CAS No: 52135-30-3), a derivative of this class, is distinguished by its specific substitution pattern which influences its electronic properties and steric environment. The presence of an electron-donating hydroxyl group and two methyl groups, ortho and meta to the formyl group, governs its reactivity in condensation, etherification, and electrophilic

substitution reactions. A key structural feature is the pronounced intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde, which significantly impacts its physical and spectroscopic properties.[\[2\]](#)

Table 1: Physicochemical Properties of **2-Hydroxy-3,6-dimethylbenzaldehyde**

Property	Value	Source
CAS Number	52135-30-3	N/A
Molecular Formula	C ₉ H ₁₀ O ₂	[3]
Molecular Weight	150.17 g/mol	[3]
IUPAC Name	2-hydroxy-3,6-dimethylbenzaldehyde	N/A
Appearance	Expected to be a solid	[4]

Synthesis of 2-Hydroxy-3,6-dimethylbenzaldehyde

The synthesis of salicylaldehydes is typically achieved through the ortho-selective formylation of the corresponding phenol.[\[2\]](#) Classical methods include the Reimer-Tiemann and Duff reactions; however, these often suffer from moderate yields and a lack of regioselectivity.[\[1\]](#)[\[2\]](#) [\[5\]](#) A more efficient and highly regioselective method involves the formylation of a phenol magnesium salt. The Casnati-Skattebøl ortho-formylation, which utilizes paraformaldehyde in the presence of magnesium chloride and a tertiary amine base like triethylamine, is a robust and scalable approach.[\[6\]](#)[\[7\]](#) This method ensures exclusive formylation at the ortho position to the hydroxyl group.

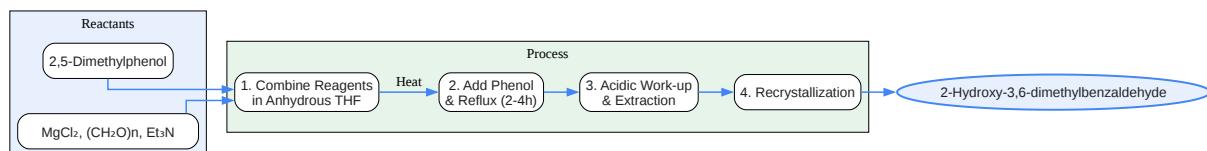
Causality of the Ortho-Formylation Protocol

The high ortho-selectivity of the magnesium chloride-mediated formylation is attributed to the formation of a magnesium phenoxide chelate. Triethylamine acts as a base to deprotonate the phenol, which then coordinates with the MgCl₂. This magnesium-phenol complex directs the electrophilic attack of formaldehyde (generated from paraformaldehyde) to the sterically accessible ortho position, facilitated by the pre-coordination of formaldehyde to the magnesium

center. This chelation control effectively blocks the para position and enhances the nucleophilicity of the ortho carbons.

Detailed Experimental Protocol: Ortho-Formylation of 2,5-Dimethylphenol

This protocol describes the synthesis of **2-Hydroxy-3,6-dimethylbenzaldehyde** from its precursor, 2,5-dimethylphenol.


Materials:

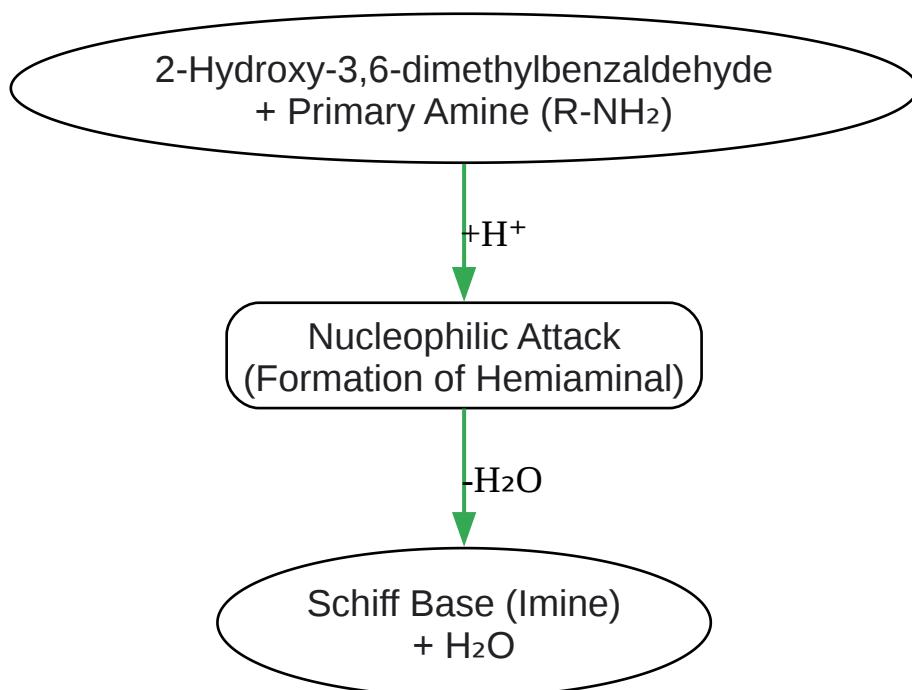
- 2,5-Dimethylphenol
- Anhydrous Magnesium Chloride ($MgCl_2$)
- Paraformaldehyde
- Triethylamine (Et_3N)
- Anhydrous Tetrahydrofuran (THF)
- 1 N Hydrochloric Acid (HCl)
- Diethyl ether
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Hexane (for recrystallization)

Procedure:

- Reaction Setup: In a dry, three-necked round-bottomed flask purged with argon, combine anhydrous $MgCl_2$ (1.2 equivalents) and paraformaldehyde (3 equivalents).
- Solvent and Base Addition: Add anhydrous THF via syringe to the flask. Stir the resulting suspension and add triethylamine (2 equivalents) dropwise.

- Substrate Addition: Add a solution of 2,5-dimethylphenol (1 equivalent) in anhydrous THF dropwise to the reaction mixture.
- Reaction: Heat the mixture to reflux (approximately 70-75°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, add diethyl ether to the reaction mixture. Transfer the organic phase to a separatory funnel and wash sequentially with 1 N HCl (3 times) and water (3 times).[6]
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]
- Purification: The resulting crude product can be purified by recrystallization from hexane to yield pure **2-Hydroxy-3,6-dimethylbenzaldehyde**.[6]

[Click to download full resolution via product page](#)


Caption: Workflow for the ortho-formylation of 2,5-dimethylphenol.

Chemical Reactivity and Mechanistic Pathways

The reactivity of **2-Hydroxy-3,6-dimethylbenzaldehyde** is dominated by the interplay between the aldehyde and hydroxyl functional groups.

Reactions of the Aldehyde Group

- Schiff Base Formation: The aldehyde functionality readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases.[8][9] This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.[8] These Schiff bases, particularly those derived from diamines like ethylenediamine (forming salen-type ligands), are exceptional chelating agents for various metal ions.[2]

[Click to download full resolution via product page](#)

Caption: Mechanism of Schiff base formation from the title compound.

- Aldol and Knoevenagel Condensations: It can participate in base-catalyzed aldol-type condensations. For instance, reaction with active methylene compounds like malononitrile or diethyl malonate leads to the formation of chromene and coumarin derivatives, respectively. [2][10] The Perkin synthesis, a condensation with acetic anhydride, is a classic route to coumarins.[2]
- Oxidation (Dakin Reaction): Treatment with hydrogen peroxide in a basic medium can oxidize the aldehyde group, leading to its replacement by a hydroxyl group via the Dakin reaction, which would yield a dimethyl-substituted catechol.[2]

Reactions of the Phenolic Hydroxyl Group

- Etherification: The hydroxyl group can be alkylated to form ethers. A notable example is the Rap-Stoermer condensation, where reaction with chloroacetic acid followed by cyclization yields a benzofuran derivative.[2]

Intramolecular Hydrogen Bonding

The ortho positioning of the hydroxyl and aldehyde groups facilitates the formation of a strong intramolecular hydrogen bond.[2] This interaction increases the compound's stability, influences its conformation by locking the functional groups in a planar arrangement, and has significant spectroscopic consequences, such as the pronounced downfield chemical shift of the hydroxyl proton in ^1H NMR spectra.

Spectroscopic Profile

The structural features of **2-Hydroxy-3,6-dimethylbenzaldehyde** give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.

Table 2: Predicted Spectroscopic Data

Technique	Feature	Predicted Chemical Shift / Wavenumber	Rationale
¹ H NMR	-OH proton	δ 11.0 - 12.0 ppm (s, 1H)	Deshielded due to strong intramolecular H-bonding.[4][11]
-CHO proton	δ 9.8 - 10.1 ppm (s, 1H)	Typical range for aromatic aldehyde protons.[4][11]	
Aromatic protons	δ 6.5 - 7.5 ppm (m, 2H)	Region for substituted benzene ring protons.	
Methyl protons	δ 2.2 - 2.5 ppm (s, 6H)	Two singlets for the two non-equivalent methyl groups.[4]	
¹³ C NMR	C=O (aldehyde)	δ 190 - 195 ppm	Characteristic for aldehyde carbonyl carbon.
C-OH (aromatic)	δ 155 - 160 ppm	Aromatic carbon attached to the hydroxyl group.	
Aromatic Carbons	δ 115 - 140 ppm	Range for other carbons in the substituted ring.	
Methyl Carbons	δ 15 - 25 ppm	Typical range for methyl groups on an aromatic ring.	
IR (cm ⁻¹)	O-H stretch	3100 - 3300 (broad)	Broadened due to intramolecular hydrogen bonding.
C=O stretch	1650 - 1670	Lower frequency due to conjugation and H-bonding.	

C=C stretch	1580 - 1620	Aromatic ring vibrations.
-------------	-------------	---------------------------

Note: Predicted values are based on data for structurally similar compounds like 2-hydroxy-3-methylbenzaldehyde and 2,4-dimethyl-6-hydroxybenzaldehyde.[4][12]

Applications in Research and Drug Development

The versatile chemical nature of **2-Hydroxy-3,6-dimethylbenzaldehyde** makes it a valuable intermediate in several research domains.

- **Ligand Synthesis:** Its ability to form stable Schiff base complexes is exploited in the development of catalysts for asymmetric synthesis and in the creation of metal-based sensors.
- **Heterocyclic Chemistry:** It serves as a precursor for a variety of oxygen-containing heterocycles, such as coumarins and benzofurans, which form the core structure of many biologically active compounds.[2][10]
- **Medicinal Chemistry:** Salicylaldehyde derivatives are scaffolds for synthesizing novel therapeutic agents. The corresponding hydrazones have shown promise as potent antifungal agents with low mammalian cell toxicity.[8][9] The functional groups on **2-Hydroxy-3,6-dimethylbenzaldehyde** allow for systematic structural modifications to optimize biological activity and pharmacokinetic properties.

References

- Wikipedia. (n.d.). Salicylaldehyde.
- Gajda, K., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. *The Journal of Organic Chemistry*.
- Tyrrell, E., et al. (n.d.). Enantioselective alkynylation reactions to substituted benzaldehyde and salicylaldehyde derivatives: The effect of substituents upon the efficiency and enantioselectivity. Kingston University London.
- Gao, L., et al. (2015). Effect of the substituted group of salicylaldehyde for the synthesis of 4a. ResearchGate.
- Gajda, K., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. PMC.

- Pouramini, Z., & Moradi, A. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry.
- PrepChem.com. (n.d.). Synthesis of 2,4-dimethyl-6-hydroxybenzaldehyde.
- Organic Syntheses. (n.d.). ortho-Formylation of phenols.
- Akselsen, O. H. (2009). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. ResearchGate.
- PubChem. (n.d.). 2-Hydroxy-3,5-dimethylbenzaldehyde.
- PubChem. (n.d.). 2,6-Dimethyl-4-hydroxybenzaldehyde.
- ResearchGate. (n.d.). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde.
- Zhou, R., et al. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry.
- ResearchGate. (n.d.). ortho-Formylation of oxygenated phenols.
- Automated Topology Builder. (n.d.). 2,4-Dihydroxy-3,6-dimethylbenzaldehyde.
- ResearchGate. (n.t.). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde.
- PubChem. (n.d.). 2-Hydroxy-6-methylbenzaldehyde.
- Royal Society of Chemistry. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information.
- PubChem. (n.d.). 2,6-Dimethylbenzaldehyde.
- Google Patents. (n.d.). CN105939988A - Process of production of 2,5-dimethylphenol.
- PubChem. (n.d.). 2,5-Dihydroxy-4-methoxy-3,6-dimethylbenzaldehyde.
- PubChem. (n.d.). Benzaldehyde, 4,6-dihydroxy-2,3-dimethyl-.
- Wikipedia. (n.d.). 3-Hydroxybenzaldehyde.
- Google Patents. (n.d.). CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.
- Amerigo Scientific. (n.d.). 2-hydroxy-3,5-dimethylbenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [researchgate.net](https://www.researchgate.net) [researchgate.net]

- 2. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Hydroxy-3,6-dimethylbenzaldehyde chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112057#2-hydroxy-3,6-dimethylbenzaldehyde-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com